3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the empirical formula C11H10N2O . It has a molecular weight of 186.21 . This compound is used to produce other chemicals .
Synthesis Analysis
The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved from 3-methyl-1-phenyl-5-pyrazolone . The reaction is carried out at a temperature of 90-100°C with phosphorus oxychloride as the reagent .Molecular Structure Analysis
The molecular structure of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is represented by the SMILES stringCc1nn(cc1C=O)-c2ccccc2
. This compound belongs to the class of organic compounds known as phenylpyrazoles . Chemical Reactions Analysis
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is used in the production of other chemicals . For instance, it is used in the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .Physical And Chemical Properties Analysis
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a solid compound . It has a melting point of 57-61 °C . This compound is insoluble in water .Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
- Pyrazoles, including 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, have a wide range of applications in medicinal chemistry and drug discovery .
- They are used as scaffolds in the synthesis of bioactive chemicals .
- A derivative of pyrazole, 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide, has been synthesized and studied for its effects on 4 T1 cells . It was found to cause cell death by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis .
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Agrochemistry
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Coordination Chemistry and Organometallic Chemistry
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Synthesis of Immunomodulatory Drugs
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Production of 3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
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Corrosion Inhibition
- A derivative of pyrazole, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CMPPC), was synthesized from 3-methyl-1-phenyl-5-pyrazolone .
- CMPPC’s corrosion protection properties for mild steel in HCl were studied using mass loss studies, impedance spectroscopy, polarization studies, adsorption studies, and basic quantum chemical calculations .
- The protection efficiency decreases with an increase in temperature and acid concentration but increases with an increase in the concentration of the inhibitor .
- CMPPC adsorbs on the metal surface, and the phenomenon obeys Langmuir adsorption isotherm pattern .
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Chemical Synthesis Intermediate
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Dye Industry
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Antileishmanial and Antimalarial Evaluation
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Corrosion Inhibition
- A derivative of pyrazole, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CMPPC), was synthesized from 3-methyl-1-phenyl-5-pyrazolone .
- CMPPC’s corrosion protection properties for mild steel in HCl were studied using mass loss studies, impedance spectroscopy, polarization studies, adsorption studies and basic quantum chemical calculations .
- The protection efficiency decreases with an increase in temperature and acid concentration but increases with an increase in the concentration of the inhibitor .
- CMPPC adsorbs on the metal surface, and the phenomenon obeys Langmuir adsorption isotherm pattern .
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Chemical Synthesis Intermediate
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Dye Industry
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Antileishmanial and Antimalarial Evaluation
Safety And Hazards
properties
IUPAC Name |
3-methyl-1-phenylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-10(8-14)7-13(12-9)11-5-3-2-4-6-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCOOKQWHMGEDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357267 | |
Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
21487-48-9 | |
Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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